molecular formula C17H7Cl2N3O2S B349415 13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione CAS No. 403652-82-4

13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione

Cat. No.: B349415
CAS No.: 403652-82-4
M. Wt: 388.2g/mol
InChI Key: RKZMSVUMGLOOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione is a complex heterocyclic compound that features a unique fusion of pyrrole, thiazole, and benzimidazole rings

Preparation Methods

The synthesis of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione typically involves multi-step reactions. One common method includes the reaction of 2,5-dichlorobenzyl methanol with allyl alcohol, followed by bromination and nucleophilic addition to generate the target product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite and reducing agents like hydrogen gas.

Scientific Research Applications

2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-1H-pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]benzimidazole-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and thiazole-containing compounds. For example:

Properties

CAS No.

403652-82-4

Molecular Formula

C17H7Cl2N3O2S

Molecular Weight

388.2g/mol

IUPAC Name

13-(2,5-dichlorophenyl)-10-thia-1,8,13-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8,11(15)-pentaene-12,14-dione

InChI

InChI=1S/C17H7Cl2N3O2S/c18-8-5-6-9(19)12(7-8)22-15(23)13-14(16(22)24)25-17-20-10-3-1-2-4-11(10)21(13)17/h1-7H

InChI Key

RKZMSVUMGLOOPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=C(S3)C(=O)N(C4=O)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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